molecular formula C15H20N2O B185657 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 58324-92-8

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B185657
CAS RN: 58324-92-8
M. Wt: 244.33 g/mol
InChI Key: QKANPQSBUFNOGL-UHFFFAOYSA-N
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Description

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMXB-A, is a synthetic compound that belongs to the class of diazabicyclooctanes. It has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR by 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have various biochemical and physiological effects, including the modulation of neuroinflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function, memory, and learning in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments, including its high yield and purity, as well as its selective agonist activity for the α7 nAChR. However, its limited solubility in water and low bioavailability in vivo may pose challenges for its use in preclinical and clinical studies.

Future Directions

Future research on 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one should focus on its potential therapeutic applications in various neurological disorders, as well as its mechanism of action and pharmacokinetic properties. Further studies are needed to determine the optimal dosage and administration route of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, as well as its safety and efficacy in humans. Additionally, the development of novel analogs and derivatives of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one may lead to the discovery of more potent and selective α7 nAChR agonists for the treatment of neurological disorders.

Synthesis Methods

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process involving the condensation of 3-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline with ethylglyoxalate, followed by reduction and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of these disorders.

properties

CAS RN

58324-92-8

Product Name

3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C15H20N2O/c1-16-8-13-10-17(11-14(9-16)15(13)18)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

QKANPQSBUFNOGL-UHFFFAOYSA-N

SMILES

CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3

Canonical SMILES

CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3

Origin of Product

United States

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